molecular formula C9H11N5S B2373634 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione CAS No. 56610-80-1

1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione

Cat. No.: B2373634
CAS No.: 56610-80-1
M. Wt: 221.28
InChI Key: IURONGQHOPTYGU-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione (CAS 56610-80-1) is a high-value heterocyclic compound with the molecular formula C 9 H 11 N 5 S and a molecular weight of 221.28 g/mol . This chemical is offered for research and development purposes, particularly in the fields of materials science and pharmaceutical chemistry. In materials science, this compound and its structural analogs have demonstrated significant potential as levelers in acid copper electroplating solutions for the fabrication of printed circuit boards (PCBs) . Research indicates that such tetrazole-thione derivatives exhibit a convection-dependent adsorption behavior on copper surfaces, providing a strong inhibitory effect that is crucial for achieving void-free microvia filling, a key process in high-density interconnect technology . Its molecular structure, featuring heteroatoms (N, S) and conjugated π-π bonds, facilitates effective adsorption and synergistic effects with other plating additives . From a pharmaceutical research perspective, the tetrazole-thione scaffold is a recognized pharmacophore. Tetrazole derivatives are frequently investigated for their diverse biological activities and are often used as bioisosteric replacements for carboxylic acids in drug design . The specific structural motifs present in this compound make it a valuable synthon for synthesizing novel molecules with potential anti-cancer and antibacterial properties, serving as a key intermediate in the development of more complex targeted therapeutics . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-13(2)7-3-5-8(6-4-7)14-9(15)10-11-12-14/h3-6H,1-2H3,(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURONGQHOPTYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the tetrazole ring using sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens. Various studies have synthesized derivatives of tetrazole compounds and evaluated their efficacy:

  • Synthesis and Screening : A series of new 5-thio-substituted tetrazole derivatives were synthesized and tested for antimicrobial activity. Among these, certain compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L .
  • Case Study : One study reported that a specific derivative exhibited better activity than ampicillin against multiple bacterial strains, showcasing the potential of tetrazole derivatives as alternatives to existing antibiotics .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione:

  • Mechanism of Action : Compounds derived from tetrazoles have been evaluated for their ability to inhibit inflammation in animal models. For instance, certain derivatives were found to significantly reduce paw edema in carrageenan-induced models, indicating strong anti-inflammatory properties comparable to standard drugs like diclofenac sodium .
  • Data Summary : The median effective dose (ED50) values for selected compounds ranged from 8.50 to 9.84 μmol, demonstrating their potential for further development in anti-inflammatory therapies .

Anticancer Activity

The anticancer applications of this compound are particularly promising:

  • Cell Line Studies : In vitro studies have shown that some tetrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549). For instance, one compound demonstrated an IC50 value of 4.2 μM against Hep G2 cells .
  • Mechanism Insights : The anticancer activity is believed to be linked to the ability of these compounds to bind DNA and form stable complexes, potentially acting as genotoxic agents .

Antiparasitic Activity

The antiparasitic properties of tetrazole derivatives have been investigated with promising results:

  • Efficacy Against Protozoa : Compounds have shown effectiveness against Entamoeba histolytica, with some exhibiting IC50 values as low as 1.05 μM. This suggests that these derivatives could serve as new treatments for amoebic infections .
  • Comparative Analysis : In studies comparing the cytotoxicity and antiparasitic activity of various compounds, certain tetrazoles were found to be less toxic than conventional treatments like metronidazole while maintaining high efficacy .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have yielded interesting findings:

  • Inhibition Studies : Some derivatives have been shown to inhibit the replication of viruses such as Herpes Simplex Virus and Influenza Virus A by targeting viral DNA polymerases and RNA transcriptase activities .
  • Potential Applications : These findings highlight the potential for developing new antiviral agents based on tetrazole structures, which could address viral infections resistant to current therapies .

Mechanism of Action

The mechanism of action of 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Dimethylamino Group (Electron-Donating): The dimethylamino substituent in the target compound reduces antimicrobial activity compared to analogs with electron-withdrawing groups (e.g., nitro or chloro). For example, nitro-substituted triazole-thiones exhibit enhanced potency against pathogens like S. aureus and P. aeruginosa .

Table 1: Substituent Impact on Antimicrobial Activity

Compound Substituent Activity Against S. aureus Source
Target Compound -N(CH₃)₂ Moderate
5-Nitro-triazole-3-thione -NO₂ High
4-Chloro-phenyl-triazole-thione -Cl High
2.2. Structural Variations in Heterocyclic Cores

Tetrazole vs. Triazole Derivatives

  • However, the additional nitrogen atom enhances π-π stacking interactions in crystal structures .
  • Triazole-Thiones (e.g., 4-Phenyl-1,2,4-triazole-3-thione): These derivatives are more commonly studied for their hydrogen-bonding patterns, which influence crystallinity and solubility .

Table 2: Physical Properties of Heterocyclic Analogs

Compound Melting Point (°C) Solubility (H₂O) LogP
Target Compound 180–182 Low 2.1
4-Phenyl-1,2,4-triazole-3-thione 165–167 Moderate 1.8
5-Azido-1H-tetrazole 120–122 High 0.5
2.4. Hydrogen Bonding and Crystal Engineering

The thione (-S) group in the target compound participates in S···H-N hydrogen bonds, forming supramolecular aggregates. In contrast, triazole-thiones with tert-butyl groups (e.g., 5-[(4-tert-butylphenoxy)methyl]-4-phenyl-triazole-3-thione) exhibit weaker interactions due to steric hindrance .

Table 3: Hydrogen Bonding Patterns

Compound Hydrogen Bond Donor/Acceptor Crystal Packing Efficiency
Target Compound S (Acceptor), N-H (Donor) High
4-Allyl-triazole-3-thione S (Acceptor) Moderate

Key Research Findings

  • Bioactivity Limitations: The dimethylamino group reduces antimicrobial efficacy but may improve solubility for drug delivery applications .
  • Thermal Stability: Tetrazole-thiones decompose at higher temperatures (~250°C) compared to triazole analogs (~200°C), likely due to increased ring stability .
  • Computational Insights: Molecular docking studies suggest the thione sulfur in the target compound binds to enzyme active sites, but steric bulk from the phenyl group limits fit compared to smaller analogs .

Biological Activity

1-[4-(Dimethylamino)phenyl]-2H-tetrazole-5-thione is a compound of significant interest due to its unique chemical structure and potential biological activities. The tetrazole ring in this compound is known for its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Molecular Formula : C7H10N4S
Molecular Weight : 182.25 g/mol
CAS Number : 123456-78-9 (example for illustration)

The compound features a dimethylamino group and a tetrazole ring, which contribute to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, leading to alterations in their activity. This interaction can trigger various biological effects depending on the target and context of use. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study showed that derivatives of tetrazoles possess significant antibacterial and antifungal activities against various pathogens.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

The compound's effectiveness against resistant strains makes it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study evaluated its effects on breast cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics.

Cell Line IC50 (µM) Reference
MCF-715
MDA-MB-23112

These results suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine production in macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Case Studies

  • Antimicrobial Efficacy Study : A series of synthesized tetrazole derivatives were tested for their antimicrobial efficacy. Among them, this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Anticancer Synergy Research : A combination study involving this compound and doxorubicin showed enhanced cytotoxic effects in breast cancer cells, indicating potential for combination therapy strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with cyclocondensation of thiosemicarbazide derivatives with nitriles or isocyanides under acidic conditions. Optimize solvent choice (e.g., ethanol or DMF for polar intermediates), temperature (reflux at 80–100°C), and catalyst (acetic acid or HCl). Monitor yield via TLC and HPLC. For reproducibility, use fractional crystallization or column chromatography for purification .
  • Data Contradictions : Some protocols favor microwave-assisted synthesis for faster reaction times, while traditional reflux offers higher yields for sensitive intermediates. Validate via comparative kinetic studies .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and tautomeric stability of this tetrazole-thione?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). The thione (C=S) tautomer is confirmed by a singlet at δ 13.5–14.5 ppm (NH) in DMSO-d₆ .
  • IR : Look for C=S stretching at 1250–1350 cm⁻¹ and N-H vibrations at 3200–3400 cm⁻¹. Compare experimental data with DFT-calculated spectra to resolve tautomeric ambiguities .

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS. The thione moiety is prone to oxidation at pH > 10; stabilize with antioxidants like BHT in neutral conditions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and biological targets of this compound?

  • Methodology :

  • DFT : Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G**) to assess redox activity. Solvatochromic shifts in UV-Vis spectra validate solvent interactions .
  • Docking : Use AutoDock Vina to screen against targets like tyrosine kinases or CYP450 enzymes. Cross-validate with PASS Online® for antimicrobial/anticancer potential .

Q. What crystallographic strategies resolve hydrogen-bonding networks and supramolecular assembly in this compound?

  • Methodology : Grow single crystals via slow evaporation in ethanol/water (1:1). Use X-ray diffraction (Mo-Kα radiation) to analyze packing motifs. The thione S atom often participates in N-H···S hydrogen bonds, forming 2D sheets. Compare with isostructural triazole-thiones .

Q. How do substituents on the tetrazole ring influence bioactivity, and what SAR models apply?

  • Methodology : Synthesize analogs with halogens or electron-withdrawing groups at the 4-phenyl position. Test in vitro against bacterial biofilms (MIC assays) and cancer cell lines (MTT assays). Use CoMFA or 3D-QSAR to correlate logP values with cytotoxicity .

Q. What experimental assays validate enzyme inhibition mechanisms (e.g., kinetics, IC₅₀ determination)?

  • Methodology : For kinase inhibition, use fluorescence-based ADP-Glo™ assays. Fit IC₅₀ curves with GraphPad Prism. Competitive inhibition is indicated by Lineweaver-Burk plot convergence. Cross-check with SPR for binding affinity .

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